molecular formula C22H27NO2 B12779518 alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide CAS No. 84435-09-6

alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide

Cat. No.: B12779518
CAS No.: 84435-09-6
M. Wt: 337.5 g/mol
InChI Key: SPOKVDPKWUZBJS-UHFFFAOYSA-N
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Description

alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide: is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.50 g/mol This compound is known for its unique structure, which includes a quinuclidine core and two o-tolyl groups

Preparation Methods

The synthesis of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide typically involves the reaction of quinuclidine derivatives with o-tolyl groups under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide undergoes various chemical reactions, including:

Scientific Research Applications

alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide involves its interaction with specific molecular targets. The quinuclidine core is known to interact with various receptors and enzymes, potentially modulating their activity. The o-tolyl groups may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide include other quinuclidine derivatives and compounds with o-tolyl groups. Some examples are:

Properties

CAS No.

84435-09-6

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

bis(2-methylphenyl)-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methanol

InChI

InChI=1S/C22H27NO2/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23(25)13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3

InChI Key

SPOKVDPKWUZBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2C[N+]3(CCC2CC3)[O-])(C4=CC=CC=C4C)O

Origin of Product

United States

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